molecular formula C17H20N6 B6456719 3-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile CAS No. 2549039-73-6

3-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile

Cat. No.: B6456719
CAS No.: 2549039-73-6
M. Wt: 308.4 g/mol
InChI Key: DLCSEZMDEKNNOD-UHFFFAOYSA-N
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Description

The compound “3-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile” is a complex organic molecule that likely contains a pyrimidine ring, a piperazine ring, and a pyridine ring . These types of compounds are often studied for their potential biological activities .


Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds are often synthesized through multi-step procedures involving cyclization reactions . For example, 3-(piperazin-1-yl)-1,2-benzothiazole derivatives have been synthesized through a multi-step procedure .


Molecular Structure Analysis

The molecular structure of similar compounds is often confirmed by techniques such as IR spectroscopy, 1H NMR, 13C NMR, and mass spectral technique .

Future Directions

Future research could involve further exploration of the biological activity of this compound and similar compounds, as well as optimization of their synthesis processes .

Properties

IUPAC Name

3-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6/c1-12-13(2)20-14(3)21-17(12)23-8-6-22(7-9-23)16-11-19-5-4-15(16)10-18/h4-5,11H,6-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLCSEZMDEKNNOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=C1N2CCN(CC2)C3=C(C=CN=C3)C#N)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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